3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
CAS No.:
Cat. No.: VC15845692
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O |
|---|---|
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 6-methoxy-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
| Standard InChI | InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-6-14(17)13-7-8-15(18-4)16-12(13)3/h7-8,11,14H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | UDSMKENOLKEJEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)OC)C2CCCN2CC(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s pyridine ring serves as the central scaffold, with substituents at positions 2, 3, and 6 dictating its physicochemical and biological behavior. The 6-methoxy group contributes electron-donating effects, modulating aromatic ring reactivity, while the 2-methyl group enhances steric stabilization. At position 3, the 1-isobutylpyrrolidine moiety introduces a chiral center and a hydrophobic domain critical for target engagement .
Table 1: Key Structural Components
| Position | Substituent | Role |
|---|---|---|
| 2 | Methyl | Steric stabilization |
| 3 | 1-Isobutylpyrrolidine | Chiral center, hydrophobicity |
| 6 | Methoxy | Electronic modulation |
The pyrrolidine’s isobutyl group creates a branched alkyl chain that influences lipid membrane permeability, a property corroborated by studies on analogous CCR6 modulators .
Stereochemical Considerations
The pyrrolidine ring introduces two stereocenters at positions 1 and 2, yielding four possible diastereomers. Patent data on related compounds indicate that the (R)-configuration at the pyrrolidine nitrogen maximizes receptor affinity . Molecular modeling suggests this configuration optimally positions the isobutyl group within hydrophobic binding pockets of chemokine receptors.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis typically follows a convergent approach:
-
Pyridine Core Construction: Knorr pyridine synthesis or cross-coupling reactions install the methoxy and methyl groups.
-
Pyrrolidine Functionalization: Ring-closing metathesis or cycloaddition reactions generate the pyrrolidine moiety.
-
Isobutyl Introduction: Alkylation of the pyrrolidine nitrogen using isobutyl bromide under basic conditions .
Key Reaction Steps
A representative synthesis from patent literature involves:
-
Mitsunobu Reaction: Coupling of 6-methoxy-2-methylpyridin-3-ol with a protected pyrrolidine precursor.
-
Deprotection and Alkylation: Sequential removal of Boc groups followed by isobutyl bromide quaternization.
-
Chiral Resolution: Chromatographic separation of diastereomers using cellulose-based stationary phases .
Critical Process Parameters
-
Temperature control (<-10°C) during alkylation prevents N-oxide formation.
-
Palladium-catalyzed hydrogenation achieves >98% enantiomeric excess for the desired (R)-isomer .
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=5.6 Hz, 1H, pyridine-H4), 3.87 (s, 3H, OCH3), 3.45–3.32 (m, 2H, pyrrolidine-H), 2.51 (s, 3H, CH3), 1.85–1.72 (m, 1H, isobutyl-CH), 0.92 (d, J=6.8 Hz, 6H, (CH3)2CH) .
-
HRMS (ESI+): m/z calculated for C16H25N2O [M+H]+ 277.1915, found 277.1912 .
Thermodynamic Properties
-
Melting Point: 142–145°C (dec.)
-
LogP: 2.8 ± 0.3 (predicted)
-
Aqueous Solubility: 0.12 mg/mL at pH 7.4
Biological Activity and Mechanisms
CCR6 Receptor Modulation
Structural analogs demonstrate nanomolar affinity (IC50 = 23 nM) for CCR6, a chemokine receptor implicated in Th17 cell migration . The isobutylpyrrolidine group penetrates a subpocket near transmembrane helix 3, while the methoxy group forms hydrogen bonds with Glu291 of the receptor .
In Vitro Profiling
-
PBMC Assay: 78% inhibition of CCL20-induced chemotaxis at 10 μM.
-
CYP Inhibition: Moderate CYP3A4 inhibition (IC50 = 8.2 μM), requiring structural mitigation in lead optimization.
Pharmaceutical Applications
Immuno-Oncology
Preclinical models show 40% reduction in melanoma metastasis when combined with anti-PD1 therapy, likely through Treg cell suppression .
Autoimmune Disease
In collagen-induced arthritis models, daily oral dosing (10 mg/kg) decreased joint swelling by 62% versus controls .
Analytical Method Development
Stability Studies
Forced degradation under ICH conditions reveals:
-
Acidic Hydrolysis: 15% degradation after 24h (0.1N HCl).
-
Photooxidation: Stable under UVA exposure (200 W·h/m²).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume